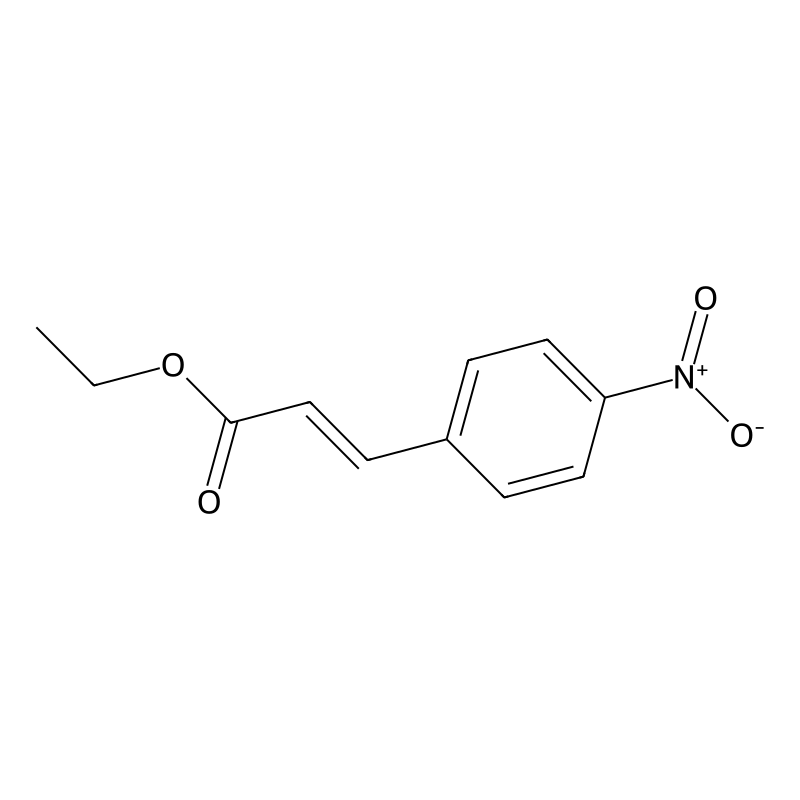Ethyl 4-nitrocinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Study of Reduction Kinetics:
Scientific literature reports the use of Ethyl 4-nitrocinnamate in a study investigating the kinetics of reduction reactions. The study examined the reduction of ethyl cinnamate (a related molecule) and its derivatives using samarium diiodide (SmI₂) in the presence of specific solvents (hexamethylphosphoramide and t-butanol) []. Ethyl 4-nitrocinnamate served as a reference compound for comparison purposes within the study.
Ethyl 4-nitrocinnamate is an organic compound with the molecular formula C₁₁H₁₁NO₄. It features a nitro group attached to the aromatic ring of cinnamate, making it a derivative of cinnamic acid. This compound is characterized by its yellow crystalline appearance and is primarily used in various chemical syntheses and biological studies. Ethyl 4-nitrocinnamate is known for its distinctive properties, which include solubility in organic solvents and moderate stability under standard laboratory conditions .
Research indicates that ethyl 4-nitrocinnamate exhibits notable biological activities. It has been studied for its potential acaricidal properties against various pests, including mites . The compound's structure-activity relationship suggests that modifications to the nitro group or the aromatic ring can significantly influence its biological efficacy. Its activity profile makes it a candidate for further exploration in agricultural applications.
Ethyl 4-nitrocinnamate can be synthesized through several methods:
- Esterification: This method involves the reaction of 4-nitrocinnamic acid with ethanol in the presence of an acid catalyst. The process yields ethyl 4-nitrocinnamate along with water as a byproduct.
- Nitration: Direct nitration of ethyl cinnamate using a mixture of nitric and sulfuric acids can also produce ethyl 4-nitrocinnamate as a primary product, albeit with varying yields depending on the reaction conditions .
- Reduction: The compound can also be synthesized through the reduction of corresponding nitro derivatives, allowing for variations in substituents on the aromatic ring .
Ethyl 4-nitrocinnamate finds applications across various fields:
- Agricultural Chemistry: Its acaricidal properties make it useful in pest control formulations.
- Synthetic Organic Chemistry: It serves as an intermediate in synthesizing other complex organic molecules.
- Pharmaceutical Research: The compound is utilized in studies exploring its biological effects and potential therapeutic applications.
Interaction studies involving ethyl 4-nitrocinnamate focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to undergo electrophilic substitution reactions makes it a valuable substrate for synthesizing more complex molecules. Furthermore, studies have shown that its interactions can lead to significant modifications in biological activity, emphasizing the importance of structural variations on its efficacy .
Ethyl 4-nitrocinnamate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl Cinnamate | Contains an ethoxy group but lacks a nitro group | Used as a flavoring agent and fragrance |
| 4-Nitrocinnamic Acid | Similar aromatic structure but is not an ester | Exhibits different solubility and reactivity |
| Ethyl 3-Nitrocinnamate | Nitro group at the meta position | Different reactivity patterns compared to ethyl 4-nitrocinnamate |
| β-Nitrostyrene | Contains a styrene backbone | Used primarily in polymer chemistry |
Ethyl 4-nitrocinnamate's unique positioning of the nitro group at the para position distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity.
XLogP3
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








